molecular formula C13H22ClN B6362026 (3-Phenylbutyl)(propyl)amine hydrochloride CAS No. 1240566-60-2

(3-Phenylbutyl)(propyl)amine hydrochloride

Cat. No.: B6362026
CAS No.: 1240566-60-2
M. Wt: 227.77 g/mol
InChI Key: IUQWNNOFGUCCNF-UHFFFAOYSA-N
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Description

(3-Phenylbutyl)(propyl)amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a propylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbutyl)(propyl)amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia or primary amines with haloalkanes, such as bromoethane or iodoethane . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the acid by-products. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbutyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Phenylbutyl)(propyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylbutyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (3-Phenylpropyl)amine: This compound has a similar structure but lacks the butyl chain.

    (3-Phenylbutyl)amine: Similar to (3-Phenylbutyl)(propyl)amine but without the propyl group.

    (3-Phenylbutyl)(methyl)amine: Contains a methyl group instead of a propyl group.

Uniqueness

(3-Phenylbutyl)(propyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and propyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-N-propylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h4-8,12,14H,3,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQWNNOFGUCCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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